3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate
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Overview
Description
3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity. This compound is characterized by the presence of an azide group, a propyl chain, and an ethoxycarbonothioylsulfanyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate typically involves the reaction of 3-azidopropanol with ethyl [(ethoxycarbonothioyl)sulfanyl]acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are carefully monitored to maintain consistency and quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the azide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Copper(I) catalysts are often employed in click chemistry reactions involving the azide group.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: 3-Aminopropyl [(ethoxycarbonothioyl)sulfanyl]acetate.
Substitution: Triazole derivatives when reacted with alkynes.
Scientific Research Applications
3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate involves its reactivity with various functional groups. The azide group is particularly reactive in click chemistry, where it forms stable triazole rings upon reaction with alkynes. This reactivity is harnessed in various applications, including the synthesis of polymers and bioconjugates .
Comparison with Similar Compounds
Similar Compounds
3-Azidopropylamine: Similar in structure but lacks the ethoxycarbonothioylsulfanyl group.
3-Azidopropyl 4-cyano-4-[(phenylcarbonothioyl)sulfanyl]pentanoate: Contains a cyano and phenylcarbonothioylsulfanyl group, making it more complex.
Uniqueness
3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate is unique due to its combination of an azide group and an ethoxycarbonothioylsulfanyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds .
Properties
CAS No. |
921940-78-5 |
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Molecular Formula |
C8H13N3O3S2 |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
3-azidopropyl 2-ethoxycarbothioylsulfanylacetate |
InChI |
InChI=1S/C8H13N3O3S2/c1-2-13-8(15)16-6-7(12)14-5-3-4-10-11-9/h2-6H2,1H3 |
InChI Key |
PJELOBIBAWLFKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)SCC(=O)OCCCN=[N+]=[N-] |
Origin of Product |
United States |
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